molecular formula C24H31N3O4 B250832 Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate

Cat. No. B250832
M. Wt: 425.5 g/mol
InChI Key: PDUNURBDPWABSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate, also known as MEPP, is a synthetic compound used in scientific research. It is a member of the piperazine class of compounds and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. Specifically, Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell growth and survival. Additionally, Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant activity. Additionally, Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been shown to have anxiolytic effects, meaning it may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate in lab experiments is its high potency and selectivity for certain types of cancer cells. Additionally, Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate is its potential toxicity, particularly at high doses. Additionally, the mechanism of action of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate is not fully understood, which may limit its usefulness in certain types of research studies.

Future Directions

There are several future directions for research involving Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate. One area of interest is the development of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate analogs with improved potency and selectivity for certain types of cancer cells. Additionally, further studies are needed to fully elucidate the mechanism of action of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate and to determine its potential usefulness in the treatment of neurological disorders. Finally, studies investigating the safety and toxicity of Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate are needed to determine its potential for clinical use.

Synthesis Methods

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate is synthesized by reacting 4-(4-ethyl-1-piperazinyl)benzoic acid with 4-propoxybenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methyl iodide to yield Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been used in various scientific research studies, particularly in the field of pharmacology. It has been shown to have potent activity against certain types of cancer cells, including breast cancer and lung cancer. Additionally, Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate has been used in studies investigating the role of piperazine compounds in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propoxybenzoyl)amino]benzoate

InChI

InChI=1S/C24H31N3O4/c1-4-16-31-20-9-6-18(7-10-20)23(28)25-21-17-19(24(29)30-3)8-11-22(21)27-14-12-26(5-2)13-15-27/h6-11,17H,4-5,12-16H2,1-3H3,(H,25,28)

InChI Key

PDUNURBDPWABSY-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC

Origin of Product

United States

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